molecular formula C9H14N2O2S B2503508 Ethyl 2-(2-aminothiazol-4-yl)butanoate CAS No. 412311-88-7

Ethyl 2-(2-aminothiazol-4-yl)butanoate

Cat. No. B2503508
CAS RN: 412311-88-7
M. Wt: 214.28
InChI Key: ZKPUWDUVLLOOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-aminothiazol-4-yl)butanoate is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds including inhibitors and antibiotics . It is used in the synthesis of Cefdinir derivatives .


Synthesis Analysis

The synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate involves the use of bromine and ethyl 2-ethyl-3-oxobutanoate in ethanol at 0°C, followed by the addition of thiourea . The reaction mixture is heated at 40°C for 1 hour, then stirred at room temperature for 18 hours .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-aminothiazol-4-yl)butanoate is C9H14N2O2S. It has a molecular weight of 214.28.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2-aminothiazol-4-yl)butanoate include the reaction of bromine with ethyl 2-ethyl-3-oxobutanoate, followed by the addition of thiourea . The reaction mixture is then heated and stirred .


Physical And Chemical Properties Analysis

Ethyl 2-(2-aminothiazol-4-yl)butanoate appears as a slightly yellow to beige crystalline powder . It has a molecular weight of 214.28.

Scientific Research Applications

    Antibacterial Activity

    • Thiazoles, including derivatives like Ethyl 2-(2-aminothiazol-4-yl)butanoate, exhibit significant antibacterial properties .
    • For instance, a series of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles demonstrated moderate antibacterial activity against Escherichia coli .

    Drug Design and Synthesis

    • Ethyl 2-(2-aminothiazol-4-yl)butanoate serves as a molecular probe for antibacterial studies, aiding drug development .

Mechanism of Action

While the exact mechanism of action of Ethyl 2-(2-aminothiazol-4-yl)butanoate is not specified in the search results, it is known that 2-aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Safety and Hazards

Ethyl 2-(2-aminothiazol-4-yl)butanoate is intended for R&D use only and is not for medicinal, household or other use . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-6(8(12)13-4-2)7-5-14-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPUWDUVLLOOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazol-4-yl)butanoate

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